molecular formula C22H24N2OS B2862886 2-(1-methyl-1H-indol-3-yl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethan-1-one CAS No. 1797737-19-9

2-(1-methyl-1H-indol-3-yl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethan-1-one

Cat. No.: B2862886
CAS No.: 1797737-19-9
M. Wt: 364.51
InChI Key: LZUWQIYWABUBPH-UHFFFAOYSA-N
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Description

2-(1-methyl-1H-indol-3-yl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethan-1-one is a synthetic organic compound that features both indole and thiazepane moieties. Compounds containing these structures are often of interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methyl-1H-indol-3-yl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethan-1-one typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Moiety: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis.

    Thiazepane Ring Formation: The thiazepane ring can be constructed via cyclization reactions involving sulfur-containing reagents.

    Coupling Reactions: The final step involves coupling the indole and thiazepane moieties under specific conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions could target the carbonyl group in the ethanone linkage.

    Substitution: Both the indole and thiazepane rings can participate in substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (CH3I).

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, 2-(1-methyl-1H-indol-3-yl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethan-1-one could be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicinal chemistry, the compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, or antimicrobial activities.

Industry

In industry, derivatives of this compound might be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(1-methyl-1H-indol-3-yl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethan-1-one would depend on its specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.

Comparison with Similar Compounds

Similar Compounds

    2-(1-methyl-1H-indol-3-yl)-1-(4-phenyl-1,4-thiazepan-4-yl)ethanone: A similar compound with a different substitution pattern on the thiazepane ring.

    2-(1-methyl-1H-indol-3-yl)-1-(7-phenyl-1,4-thiazepan-4-yl)propanone: A compound with a different carbon chain length in the ethanone linkage.

Uniqueness

The uniqueness of 2-(1-methyl-1H-indol-3-yl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethan-1-one lies in its specific combination of indole and thiazepane moieties, which may confer unique biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

2-(1-methylindol-3-yl)-1-(7-phenyl-1,4-thiazepan-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2OS/c1-23-16-18(19-9-5-6-10-20(19)23)15-22(25)24-12-11-21(26-14-13-24)17-7-3-2-4-8-17/h2-10,16,21H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZUWQIYWABUBPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CC(=O)N3CCC(SCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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